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Compound of Interest

Compound Name: 5-Iodo-2-methylpyrimidine

CAS No.: 1447606-27-0

Cat. No.: B2680803

Get Quote

Executive Summary: The Reactivity Paradox
5-Iodo-2-methylpyrimidine presents a classic "Push-Pull" synthetic challenge.

C-5 Position (Electrophilic): The iodine atom is highly activated for Palladium-catalyzed

cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring. It is the

primary handle for building molecular complexity.

C-2 Methyl Group (Latent Nucleophilic): The methyl protons are acidic (

) due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, accessing
this nucleophilicity via lithiation requires navigating a critical chemoselectivity issue: Lithium-
Halogen Exchange (Li/I) vs. Deprotonation.

Reactivity Map & Chemoselectivity
The following diagram illustrates the divergent reaction pathways available to this scaffold.

Note the critical decision point at the "Strong Base" node.
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Caption: Divergent reactivity pathways. Blue paths indicate C-5 Pd-catalysis. Red dashed path

indicates the competitive Li/I exchange risk when targeting the C-2 methyl group.

Module A: C-5 Functionalization (The Iodine Handle)
The C-5 iodine is the most reactive site on the molecule. The position is electronically favorable

for oxidative addition by Pd(0) species because it is

to the nitrogen atoms, avoiding the catalyst poisoning often seen with C-2 or C-4
halopyrimidines.

Key Cross-Coupling Reactions[1]
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Reaction Type
Catalyst
System

Base / Solvent Typical Yield Notes

Suzuki-Miyaura (5 mol%) / DME:H2O 80-95%

Highly robust.

Works with aryl

and heteroaryl

boronic acids.

Sonogashira / CuI / THF 75-90%

Excellent for

introducing

alkynes.

Requires

deoxygenation.

Buchwald-

Hartwig / Xantphos / Dioxane 60-85%

C-N bond

formation.

Xantphos

prevents

chelation issues.

Protocol 1: Robust Suzuki Coupling
Objective: Coupling of 5-iodo-2-methylpyrimidine with Phenylboronic acid.

Setup: In a sealed tube or microwave vial, charge 5-iodo-2-methylpyrimidine (1.0 equiv),

Phenylboronic acid (1.2 equiv), and

(0.05 equiv).

Solvent: Add DME (Dimethoxyethane) and 2M aqueous

(3:1 ratio). Note: Degas solvents with Argon for 10 mins prior to addition.

Reaction: Heat to 85°C (oil bath) or 100°C (Microwave, 30 min).

Workup: Dilute with EtOAc, wash with water/brine. Dry over

.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).
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Module B: C-2 Methyl Functionalization (The
Nucleophile)
This is the most technically demanding aspect of this scaffold.

The Chemoselectivity Challenge
If you treat 5-iodo-2-methylpyrimidine with n-Butyllithium (n-BuLi), the reaction will be

dominated by Lithium-Halogen Exchange at C-5, not deprotonation at C-2.

This reaction is extremely fast (diffusion-controlled) at -78°C.

Strategic Solutions
To functionalize the C-2 methyl group while retaining the C-5 iodine, you must use a base that

is sufficiently basic (

) but non-nucleophilic and kinetically slower at halogen exchange.

Method A: The "Safe" Route (Reverse Synthesis)
Recommended for Scale-up. Instead of fighting the iodine, install the C-2 functionality before

iodination.

Start with 2-methylpyrimidine.[1][2][3]

Perform Lateral Lithiation (LDA, -78°C)

Quench with Electrophile.

Perform C-5 Iodination (NIS or

/Periodic Acid).

Why: C-5 iodination is highly regioselective on substituted pyrimidines.[4]

Method B: Direct Lateral Lithiation (High Risk/High Reward)
Use if the scaffold is already synthesized and C-2 modification is a late-stage requirement.

Protocol 2: Selective Lateral Lithiation
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Base Selection: Use LDA (Lithium Diisopropylamide). It is bulky and less prone to Li/I

exchange than n-BuLi.

Conditions:

Prepare LDA in situ (Diisopropylamine + n-BuLi) in anhydrous THF at 0°C, then cool to

-95°C (MeOH/LiN2 bath) or -78°C.

Add 5-iodo-2-methylpyrimidine (dissolved in THF) slowly down the side of the flask.

Crucial Step: Stir for only 10-15 minutes. Long stir times favor equilibration to the

thermodynamic Li/I exchange product.

Quench: Add the electrophile (e.g., Benzaldehyde) immediately at low temp.

Observation: If you isolate de-iodinated product, the Li/I exchange occurred.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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